molecular formula C14H18N2O4 B14581501 Methyl 3,5-bis[(2-oxopropyl)amino]benzoate CAS No. 61573-45-3

Methyl 3,5-bis[(2-oxopropyl)amino]benzoate

Cat. No.: B14581501
CAS No.: 61573-45-3
M. Wt: 278.30 g/mol
InChI Key: NKVNUIVWQOIKTQ-UHFFFAOYSA-N
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Description

Methyl 3,5-bis[(2-oxopropyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate core substituted with two oxopropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis[(2-oxopropyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diaminobenzoic acid with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis[(2-oxopropyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxopropylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 3,5-bis[(2-oxopropyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3,5-bis[(2-oxopropyl)amino]benzoate involves its interaction with specific molecular targets. The oxopropylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-bis(bromomethyl)benzoate
  • Methyl 3,5-bis(aminomethyl)benzoate

Uniqueness

Methyl 3,5-bis[(2-oxopropyl)amino]benzoate is unique due to the presence of oxopropylamino groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61573-45-3

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

methyl 3,5-bis(2-oxopropylamino)benzoate

InChI

InChI=1S/C14H18N2O4/c1-9(17)7-15-12-4-11(14(19)20-3)5-13(6-12)16-8-10(2)18/h4-6,15-16H,7-8H2,1-3H3

InChI Key

NKVNUIVWQOIKTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=CC(=CC(=C1)C(=O)OC)NCC(=O)C

Origin of Product

United States

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